molecular formula C4H3BrN2O3 B187712 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 19645-78-4

5-bromopyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B187712
CAS RN: 19645-78-4
M. Wt: 206.98 g/mol
InChI Key: BQMHSAAXSOJYOV-UHFFFAOYSA-N
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Description

5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative . Pyrimidine and its derivatives demonstrate a diverse array of biological and pharmacological activities including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties .

Scientific Research Applications

Application 1: Anti-Fibrosis Activity

  • Summary of the Application : Pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application or Experimental Procedures : The study involved the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were then evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application 2: Anti-Tumor Activity

  • Summary of the Application : Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, some pyrimidine derivatives are known to have antitumor properties .
  • Methods of Application or Experimental Procedures : The study involves the design and synthesis of novel pyrimidine derivatives. These compounds are then evaluated for their biological activities against various types of cancer cells .
  • Results or Outcomes : The specific results or outcomes would depend on the specific pyrimidine derivative and the type of cancer cells used in the study .

Application 3: Anti-Microbial Activity

  • Summary of the Application : Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, some pyrimidine derivatives are known to have antimicrobial properties .
  • Methods of Application or Experimental Procedures : The study involves the design and synthesis of novel pyrimidine derivatives. These compounds are then evaluated for their biological activities against various types of microbes .
  • Results or Outcomes : The specific results or outcomes would depend on the specific pyrimidine derivative and the type of microbes used in the study .

Safety And Hazards

Heterocyclic derivatives, such as 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione, are enormously used for a wide range of pharmaceutical and industrial applications. They are known for their biological and pharmacological properties .

properties

IUPAC Name

5-bromo-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMHSAAXSOJYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299087
Record name 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromopyrimidine-2,4,6(1H,3H,5H)-trione

CAS RN

19645-78-4
Record name 5-Bromo-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19645-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KDS Puri, S Sood, A Muthuraman - Medicinal Chemistry Research, 2012 - Springer
This study was designed to synthesis of substituted 5-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)pyrimidine-2,4,6(1H,3H,5H)-triones followed by evaluation against pentylenetetrazole-…
Number of citations: 1 link.springer.com

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